molecular formula C16H16N2O5 B4985108 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B4985108
M. Wt: 316.31 g/mol
InChI Key: HWZVUWFEDVZWKX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound that features a complex structure with both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Acetamide Backbone: The initial step involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride.

    Amidation Reaction: The 2-(4-methoxyphenoxy)acetyl chloride is then reacted with 4-methyl-2-nitroaniline under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Reduction: The major product would be 2-(4-methoxyphenoxy)-N-(4-methyl-2-aminophenyl)acetamide.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of nitroaromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which could result in different reactivity and applications.

    2-(4-methoxyphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but without the methyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11-3-8-14(15(9-11)18(20)21)17-16(19)10-23-13-6-4-12(22-2)5-7-13/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZVUWFEDVZWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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